molecular formula C17H15NO2S B4987723 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- CAS No. 109448-23-9

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-

Cat. No.: B4987723
CAS No.: 109448-23-9
M. Wt: 297.4 g/mol
InChI Key: SHJLBPUTXATXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- features a pyrrolidinedione core substituted at the 3-position with a 4-methylphenylthio group and at the 1-position with a phenyl group.

Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)21-15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJLBPUTXATXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385673
Record name 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109448-23-9
Record name 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- typically involves the reaction of 2,5-pyrrolidinedione with appropriate thiol and phenyl reagents. One common method involves the use of 4-methylbenzenethiol and phenylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a palladium complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The phenyl and 4-methylphenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Various substituted pyrrolidinedione derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural resemblance to known bioactive molecules. Its applications in medicinal chemistry include:

  • Antioxidant Activity : Research indicates that derivatives of pyrrolidine diones possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Properties : Several studies have explored the anticancer potential of similar compounds. For instance, thioether derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their antioxidant capabilities. The results demonstrated that modifications at the phenyl ring significantly enhanced antioxidant potency, suggesting a pathway for developing new therapeutic agents targeting oxidative stress .

Organic Synthesis

2,5-Pyrrolidinedione derivatives are valuable intermediates in organic synthesis:

  • Building Blocks : The compound can serve as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactions : It can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it versatile for synthetic chemists .

Table 1: Reactions Involving 2,5-Pyrrolidinedione Derivatives

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with aminesFormation of amide derivatives
CycloadditionDiels-Alder reaction with dienesFormation of cyclic compounds
CondensationReaction with aldehydesSynthesis of β-lactams

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry : Pyrrolidine diones can be utilized in the synthesis of polymers with specific functionalities, which can be applied in coatings and adhesives.
  • Nanotechnology : Research is ongoing into the use of pyrrolidine derivatives in creating nanomaterials with enhanced properties for electronics and photonics applications .

Case Study: Polymer Applications

A recent study investigated the use of pyrrolidine-based compounds in creating biodegradable polymers. The results indicated that incorporating these compounds improved mechanical strength and degradation rates compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (Position 3 / Position 1) Molecular Weight (g/mol) Key Properties/Applications Reference
3-[(4-Chlorophenyl)thio]-1-(4-nitrophenyl)-2,5-pyrrolidinedione Cl (electron-withdrawing) / NO₂ (electron-withdrawing) 362.79 Higher polarity; potential bioactive applications
Target Compound CH₃ (electron-donating) / C₆H₅ (aromatic) ~338.45* Likely enhanced lipophilicity; unconfirmed bioactivity
2,5-Bis[(4-methylphenyl)thio]-3,6-diphenyl-1,4-dithiin Multiple 4-methylphenylthio groups 246 (for simpler analog) Crystalline; sulfur-rich for materials science

*Estimated based on C₁₆H₁₃NO₂S (assuming similar backbone).

Key Observations :

  • This may enhance solubility in nonpolar solvents .
  • Aromatic vs. Nitro Groups : The phenyl group at position 1 (target) is less polar than the 4-nitrophenyl group in the analog, suggesting lower reactivity in electrophilic substitutions .
Stability and Reactivity:
  • The 4-methylphenylthio group in the target compound may resist oxidation better than disulfide-linked analogs (e.g., Bis(4-methylphenyl) disulfide, mp 79°C ), which are prone to redox cleavage.

Biological Activity

2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- (CAS Number: 109448-23-9) is a compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- is C17_{17}H15_{15}NO2_2S, with a molecular weight of approximately 297.37 g/mol. The compound features a pyrrolidine ring substituted with a thioether group and phenyl moieties, which may influence its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 2,5-Pyrrolidinedione exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The thioether group may enhance the electron-donating ability of the compound, thereby increasing its antioxidant capacity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrrolidine diones possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Cancer Research

The cytotoxic effects of 2,5-Pyrrolidinedione derivatives have been evaluated against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This property positions them as promising candidates for cancer treatment.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that similar pyrrolidine derivatives reduced reactive oxygen species (ROS) levels in vitro by up to 50% compared to control groups .
Antimicrobial Effects In vitro tests indicated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Cytotoxicity A study on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values around 25 µM .

The biological activity of 2,5-Pyrrolidinedione is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species Scavenging : The structure allows for effective interaction with ROS.
  • Cell Membrane Disruption : The thioether group may interact with lipid bilayers, leading to increased permeability in microbial cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with this compound.

Q & A

Q. What techniques validate the compound’s interaction with DNA or protein targets?

  • Methodology : Employ surface plasmon resonance (SPR) or ITC for binding affinity measurements. For DNA interaction, use ethidium bromide displacement assays or circular dichroism (CD) spectroscopy. Cross-validate with CRISPR-Cas9 knockout models to confirm target relevance in cellular contexts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.